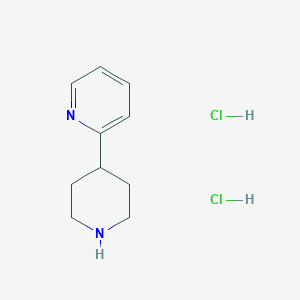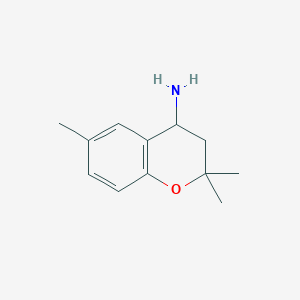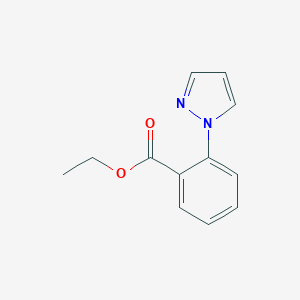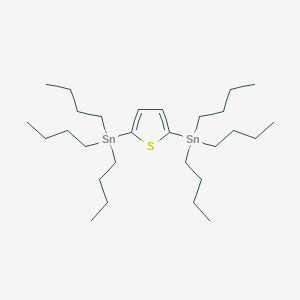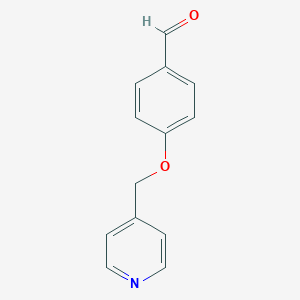
4-(Pyridin-4-ylmethoxy)benzaldehyde
Übersicht
Beschreibung
4-(Pyridin-4-ylmethoxy)benzaldehyde, also known as PYMB, is an organic compound with the molecular formula C13H11NO2 . It has a molecular weight of 213.24 g/mol . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for 4-(Pyridin-4-ylmethoxy)benzaldehyde is 1S/C13H11NO2/c15-9-11-1-3-13(4-2-11)16-10-12-5-7-14-8-6-12/h1-9H,10H2 . This indicates that the compound consists of a benzaldehyde group with a pyridine ring attached through a methoxy group .Physical And Chemical Properties Analysis
4-(Pyridin-4-ylmethoxy)benzaldehyde is a powder at room temperature . It has a melting point of 111-115°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Applications in Anticancer Drugs
4-(Pyridin-4-ylmethoxy)benzaldehyde derivatives have been utilized in the synthesis of small molecule anticancer drugs. For instance, derivatives such as 4-(((3S,4S)-3, 4-bis(benzyloxy)pyrrolidin-1-yl)methyl)benzaldehyde and others have shown potential in cancer treatment, highlighting the role of these compounds in developing new antitumor drugs with improved selectivity, efficiency, and safety (Zhang et al., 2018).
Catalytic Activity in Chemical Reactions
These compounds have been studied for their catalytic activity, such as in the oxidative cleavage of C=C bonds. Research on palladium complexes with related pyridinylmethoxyquinolinone demonstrated their role as catalysts in reactions providing benzaldehydes, which are valuable in various chemical syntheses (Jhong et al., 2016).
Photophysical Properties
Studies have also focused on the photophysical properties of these compounds. For example, research on derivatives of 2-pyridinecarboxaldehyde has provided insights into their potential use in molecular machines and electronic devices. This includes understanding their spectroscopy and dynamic properties, which are crucial for applications in these areas (Gordillo et al., 2016).
Electrochemical Applications
In the field of electrochemistry, derivatives of 4-(Pyridin-4-ylmethoxy)benzaldehyde have been used in the synthesis of compounds like Poly(4-(3-(pyrrol-1-yl)propionyloxy)-2,2,6,6-tetramethylpiperidin-1-yloxy) (PPy-TEMPO), which exhibit high electrocatalytic activity for benzyl alcohol oxidation. Such studies contribute to the development of new materials and catalysts for electrochemical applications (Lu et al., 2014).
Environmental Applications
Another significant application of these compounds is in environmental science. For instance, a magnetic chitosan-4-((pyridin-2-ylimino)methyl)benzaldehyde Schiff's Base has been used for the removal of Pb(II) ions from water. Such materials offer potential for addressing environmental pollution and water purification needs (Gutha & Munagapati, 2016).
Coordination Chemistry and Frameworks
Research on coordination polymers using bifunctional pyridyl ligands, including derivatives of 4-(Pyridin-4-ylmethoxy)benzaldehyde, has provided insights into the construction of entangled structures and supramolecular frameworks. These studies are crucial for advancing our understanding of molecular architectures and their applications (Oh et al., 2005).
Wirkmechanismus
Safety and Hazards
The compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include wearing protective gloves, clothing, eye protection, and face protection . If in eyes, rinse cautiously with water for several minutes .
Eigenschaften
IUPAC Name |
4-(pyridin-4-ylmethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c15-9-11-1-3-13(4-2-11)16-10-12-5-7-14-8-6-12/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJWQYDUYMAMRAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OCC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyridin-4-ylmethoxy)benzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



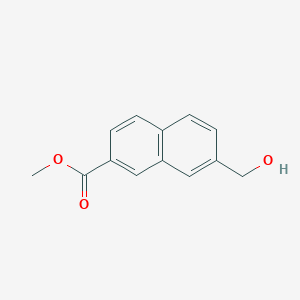

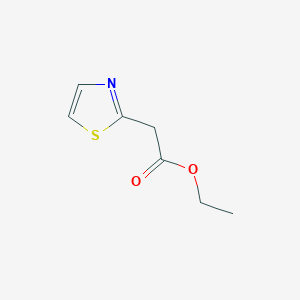
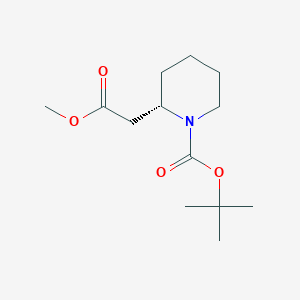
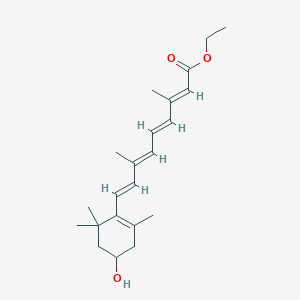


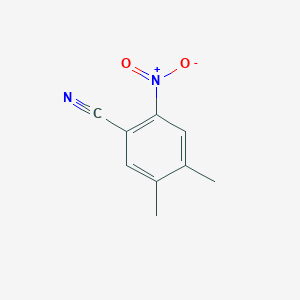
![2,8-Dibenzyl-2,8-diazaspiro[5.5]undecane-1,7-dione](/img/structure/B173505.png)
